molecular formula C9H9FO3 B12082801 2-fluoro-3-(2-hydroxyethyl)benzoic Acid CAS No. 481075-49-4

2-fluoro-3-(2-hydroxyethyl)benzoic Acid

Cat. No.: B12082801
CAS No.: 481075-49-4
M. Wt: 184.16 g/mol
InChI Key: PKVHFXNIDRAJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3-(2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxyethyl group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method provides a straightforward route to introduce the fluorine atom into the benzoic acid derivative.

Another method involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield 2-fluoro-3-nitrobenzoic acid, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-fluoro-3-formylbenzoic acid or 2-fluoro-3-carboxybenzoic acid, while reduction can produce 2-fluoro-3-(2-hydroxyethyl)benzyl alcohol.

Scientific Research Applications

2-fluoro-3-(2-hydroxyethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxyethyl group.

    2-fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyethyl group.

    2-fluorobenzoic acid: Lacks both the hydroxyethyl and hydroxy groups.

Uniqueness

2-fluoro-3-(2-hydroxyethyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties

Properties

481075-49-4

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-3-(2-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13)

InChI Key

PKVHFXNIDRAJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.